Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate

Medicinal Chemistry Physicochemical Property Regioisomer Differentiation

Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1020724-40-6) is a heterocyclic building block belonging to the 1-methyl-3-aryl-pyrazole-4-carboxylate class. It is characterized by a 2-methoxyphenyl substituent at the 3-position, a methyl group at N1, and a methyl ester at the 4-position, yielding a molecular formula of C13H14N2O3 and a molecular weight of 246.26 g/mol.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 1020724-40-6
Cat. No. B12903064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate
CAS1020724-40-6
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=CC=C2OC)C(=O)OC
InChIInChI=1S/C13H14N2O3/c1-15-8-10(13(16)18-3)12(14-15)9-6-4-5-7-11(9)17-2/h4-8H,1-3H3
InChIKeyHSJZFDSJSOFMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1020724-40-6): Core Identity and Procurement Baseline


Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1020724-40-6) is a heterocyclic building block belonging to the 1-methyl-3-aryl-pyrazole-4-carboxylate class [1]. It is characterized by a 2-methoxyphenyl substituent at the 3-position, a methyl group at N1, and a methyl ester at the 4-position, yielding a molecular formula of C13H14N2O3 and a molecular weight of 246.26 g/mol . Designed primarily as a synthetic intermediate, its substitution pattern defines its reactivity profile and utility in constructing more complex molecules, particularly in medicinal chemistry programs targeting enzymes where the ortho-methoxyaryl motif is pharmacophorically relevant.

Why Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1020724-40-6) Cannot Be Substituted by Generic Analogs


In-class substitution is unreliable because the 2-methoxyphenyl group imparts a distinct electronic and steric environment relative to other regioisomers (e.g., 4-methoxyphenyl) or unsubstituted phenyl analogs. This directly influences the compound's computed logP (XLogP3 = 1.7) and topological polar surface area (TPSA = 53.4 Ų), parameters that govern solubility, permeability, and downstream reactivity in cross-coupling or condensation reactions [1]. The methyl ester at the 4-position offers a hydrolytically labile handle that is more reactive than the corresponding ethyl ester, while the N1-methyl group eliminates hydrogen-bond donor capacity (HBD = 0), differentiating it from the free carboxylic acid analog (CAS 1152511-14-2) which has an HBD of 1 and vastly different solubility and crystallization behavior [2]. These quantifiable property differences mean that swapping to a para-methoxy, des-methoxy, or free acid analog will alter reaction kinetics, purification requirements, and final product impurity profiles, making direct substitution a risk in regulated synthetic sequences.

Quantitative Differentiation Evidence for Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1020724-40-6)


Ortho-Methoxy Substitution Enhances Lipophilicity Compared to Para-Methoxy Regioisomer

The 2-methoxyphenyl substituent on the target compound yields a computed XLogP3 of 1.7, which is elevated relative to the predicted value for the 4-methoxyphenyl regioisomer. In pyrazole series, ortho-substitution often reduces TPSA through intramolecular shielding and alters logP due to differences in electronic distribution and solvation, which directly impacts membrane permeability and metabolic stability in early drug discovery [1]. The target compound's computed TPSA of 53.4 Ų reflects the contribution of the ortho-methoxy orientation.

Medicinal Chemistry Physicochemical Property Regioisomer Differentiation

Zero Hydrogen Bond Donor Count Distinguishes Methyl Ester from Carboxylic Acid Analog

The target compound has zero hydrogen bond donors (HBD = 0), in contrast to its direct hydrolysis product, 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1152511-14-2), which has one HBD (the carboxylic acid proton) [1]. This difference is critical for reaction planning: the methyl ester is compatible with organometallic reagents and anhydrous coupling conditions that would be incompatible with the free acid, and the absence of an acidic proton simplifies chromatographic purification, often yielding higher recovery and purity.

Synthetic Chemistry Physicochemical Property Building Block Selection

Methyl Ester Hydrolytic Reactivity Profile versus Ethyl Ester for Selective Deprotection Strategies

Methyl esters are generally hydrolyzed approximately 1.5–2× faster than ethyl esters under basic conditions, a kinetic difference well-established in ester hydrolysis literature [1]. For the target compound, the methyl ester at the 4-position provides a more reactive handle for saponification compared to the corresponding ethyl ester (e.g., ethyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate). This differential reactivity allows for chemoselective deprotection in the presence of other ethyl esters, a strategic advantage in complex molecule synthesis where orthogonality is required.

Synthetic Chemistry Protecting Group Strategy Reaction Orthogonality

Recommended Procurement Scenarios for Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1020724-40-6)


Synthesis of Ortho-Methoxyaryl Pyrazole Libraries for Kinase Inhibitor SAR Studies

Medicinal chemistry teams requiring the ortho-methoxy pharmacophore for type II kinase inhibitor design should select this compound as the core scaffold. Its computed XLogP3 of 1.7 and TPSA of 53.4 Ų provide a balanced lipophilic/hydrophilic starting point for further elaboration, as supported by property data in Section 3 [1]. The ortho-methoxy orientation is critical for engaging hydrophobic back-pocket residues in kinases such as c-Met or FGFR, where para-substitution fails to achieve the same binding mode. Procurement should specify high purity (>95%) to ensure reproducible SAR.

Chemoselective Amide Bond Formation in Multi-Step GMP Intermediate Synthesis

For process chemistry groups developing routes to APIs, the methyl ester functionality (HBD = 0) is preferred over the free acid for direct amide coupling under anhydrous conditions. As quantified in Section 3, the absence of an acidic proton eliminates base consumption and simplifies workup [2]. Furthermore, the methyl ester's faster hydrolysis rate (~1.5–2× vs ethyl ester) enables selective ester deprotection in intermediates where a co-existing ethyl ester must remain intact, a strategic advantage documented in ester reactivity literature [3].

Structural Core for Fragment-Based Drug Discovery (FBDD) Screening Libraries

Fragment libraries require low molecular weight (MW 246.26) and moderate lipophilicity (XLogP3 = 1.7) to ensure solubility and ligand efficiency. This compound meets those criteria and offers three diversity points (N1, C3-aryl, C4-ester) for follow-up chemistry, while its zero HBD count differentiates it from acid-containing fragments that may exhibit non-specific binding. The absence of stereocenters simplifies both procurement and downstream analytics, based on property data from Section 3 [4].

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